molecular formula C16H17N5OS B7021451 N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7021451
M. Wt: 327.4 g/mol
InChI Key: KHUCEXCCNWMIFS-UHFFFAOYSA-N
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Description

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10(2)14-12(9-21(3)20-14)19-15(22)13-8-18-16(23-13)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUCEXCCNWMIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NC(=O)C2=CN=C(S2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and thiazole rings. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
  • 1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
  • (1-methyl-1H-pyrrol-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-pyridin-4-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of pyrazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

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